The synthesis of Hanfangchin A typically involves extraction from Stephania tetrandra or can be achieved through total synthesis in a laboratory setting. The extraction process generally includes solvent extraction techniques where the plant material is treated with organic solvents to isolate the active compounds. In synthetic approaches, various chemical reactions are employed to construct the complex molecular structure of Hanfangchin A, which includes several key steps such as alkylation and cyclization reactions.
For example, one synthetic route may involve the condensation of appropriate precursors followed by methylation to form the tetrahydroisoquinoline framework. The use of catalysts and specific reaction conditions is crucial to achieving high yields and purity of the final product .
The molecular formula of Hanfangchin A is , with a molecular weight of approximately 602.76 g/mol . The structure features a complex arrangement that includes:
The three-dimensional conformation of Hanfangchin A allows it to interact effectively with biological targets, contributing to its pharmacological effects.
Hanfangchin A participates in various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:
These reactions are often studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and reaction outcomes .
Hanfangchin A exhibits its biological effects primarily through modulation of ion channels. It has been shown to block two-pore channel 2 (TPC2), which is involved in the egress of viruses from endolysosomal compartments within host cells. By inhibiting this channel, Hanfangchin A can prevent viral replication, making it a candidate for antiviral therapies against SARS-CoV-2 .
Additionally, studies indicate that Hanfangchin A may exert anti-inflammatory effects, further contributing to its therapeutic potential in respiratory diseases .
Hanfangchin A presents several notable physical and chemical properties:
These properties are crucial for determining suitable formulations for pharmaceutical applications .
Hanfangchin A has significant scientific applications due to its pharmacological properties:
Current research continues to explore these applications, including clinical trials aimed at evaluating its efficacy against specific viral infections .
Hanfangchin A (also known as Fangchinoline) is a bisbenzylisoquinoline alkaloid derived from Stephania tetrandra S. Moore, a perennial vine integral to Traditional Chinese Medicine (TCM). This compound exemplifies the convergence of indigenous knowledge and contemporary drug discovery, offering multifaceted biological activities that position it as a promising scaffold for therapeutic development. Its isolation, characterization, and mechanistic studies reflect the broader shift toward evidence-based validation of traditional pharmacopeia.
Stephania tetrandra (Chinese: 粉防己, "Fen Fang Ji") has been documented in Chinese medicinal texts since the Han Dynasty (206 BCE–220 CE). The root of this plant was historically prescribed for:
Traditional preparations involved decoctions or formulations like Fang-Ji-Huang-Qi-Tang, which combined S. tetrandra with astragalus and ginger to enhance efficacy [2]. Notably, S. tetrandra was distinguished from toxic substitutes like Aristolochia fangchi (which contains nephrotoxic aristolochic acids) through morphological and functional differences [5] [9].
Table 1: Traditional Uses of Stephania tetrandra
Condition Treated | Preparation Method | Traditional Formula |
---|---|---|
Arthralgia/Rheumatism | Root decoction | Fang-Ji-Di-Huang Tang |
Edema/Dysuria | Powdered root with wine | Han-Dan-Gan-Le |
Hypertension | Boiled extract | Fang-Ji-Huang-Qi-Tang |
Skin Inflammations | Poultice | Isolated root application |
Pharmacognosy—the study of drugs from natural sources—has evolved from crude botanical identification to molecular isolation and bioactivity screening. Hanfangchin A exemplifies this progression:
Isolation and Characterization:Hanfangchin A was first isolated in the mid-20th century using solvent partitioning (ethanol/water) and chromatographic techniques. Its structure comprises two tetrahydroisoquinoline units linked by ether bonds, with molecular formula C₃₇H₄₀N₂O₆ [3] [9]. Unlike its analog tetrandrine (a symmetric dimer), Hanfangchin A features an asymmetric configuration due to a single bond between C₁₂–C₇′, altering its stereochemistry and bioavailability [5].
Bioassay-Guided Discovery:Modern pharmacognosy employs bioassay-guided fractionation to pinpoint active constituents. For S. tetrandra, alkaloid-rich fractions demonstrated calcium channel blockade and anti-inflammatory effects, directing researchers toward Hanfangchin A [4] [8]. This approach mirrors the isolation of artemisinin from Artemisia annua, where traditional knowledge guided targeted extraction [1].
Analytical Advances:Techniques like HPLC-MS and NMR facilitate quantification of Hanfangchin A in plant extracts, revealing concentrations of 0.2–0.8% in dried roots [5] [9]. Recent patents (e.g., CN1658890A) detail novel extraction methods using acid-alkali precipitation to enhance yield and purity [3].
S. tetrandra produces >67 alkaloids, with bisbenzylisoquinolines dominating its bioactive profile. Hanfangchin A coexists with structurally similar compounds, yet distinct functional properties arise from minor molecular variations:
Table 2: Major Alkaloids in S. tetrandra
Compound | Chemical Class | Relative Abundance (%) | Key Functional Groups |
---|---|---|---|
Tetrandrine | Bisbenzylisoquinoline | 0.5–1.2 | Methylene dioxy, dimethoxy |
Hanfangchin A | Bisbenzylisoquinoline | 0.2–0.8 | Phenolic OH, methoxy |
Fangchinoline | Bisbenzylisoquinoline | 0.3–0.6 | Methylene dioxy, phenolic OH |
Stepholidine | Protoberberine | 0.1–0.4 | Quaternary isoquinoline |
Hanfangchin A: Superior anti-angiogenic and anticancer activity [3] [5].
Synergistic Interactions:Crude extracts of S. tetrandra often outperform isolated alkaloids due to synergism. For example, Hanfangchin A and fangchinoline jointly inhibit P-glycoprotein, reversing multidrug resistance in cancer cells [5] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2